(r)-(-)-alpha-Methylhistamine dihydrobromide

Descripción general

Descripción

Very potent, high affinity H3 agonist (KD = 50.3 nM) that displays > 200-fold selectivity over H4 receptors. Inhibits H3-mediated histamine synthesis and release in the CNS and stimulates H4-mediated eosinophil shape change (EC50 = 66 nM).

Mecanismo De Acción

Target of Action

®-(-)-alpha-Methylhistamine dihydrobromide is a compound that primarily targets histamine receptors in the body . These receptors play a crucial role in mediating the physiological effects of histamines, which are involved in local immune responses as well as regulating physiological functions in the gut and acting as a neurotransmitter for the brain, spinal cord, and uterus .

Mode of Action

The compound interacts with its targets by binding to the histamine receptors, thereby modulating their activity . This interaction can result in various changes depending on the specific type of receptor and the location within the body. For example, it may lead to the relaxation or contraction of smooth muscle, dilation or constriction of blood vessels, increased permeability of capillaries, and stimulation of gastric acid secretion .

Biochemical Pathways

The action of ®-(-)-alpha-Methylhistamine dihydrobromide affects several biochemical pathways. Primarily, it influences the histamine signaling pathway, which plays a key role in inflammatory responses, gastric acid secretion, and neurotransmission . The downstream effects of this pathway can include vasodilation, increased vascular permeability, and smooth muscle contraction .

Pharmacokinetics

The pharmacokinetics of ®-(-)-alpha-Methylhistamine dihydrobromide, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial in determining its bioavailability. Generally, these properties would be influenced by factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition .

Result of Action

The molecular and cellular effects of ®-(-)-alpha-Methylhistamine dihydrobromide’s action depend on the specific type and location of the histamine receptors it targets. For instance, it could lead to changes in cell signaling, gene expression, or cellular metabolism . These changes can ultimately result in physiological effects such as altered vascular tone, immune response modulation, or changes in gastric acid secretion .

Action Environment

The action, efficacy, and stability of ®-(-)-alpha-Methylhistamine dihydrobromide can be influenced by various environmental factors. These can include the physiological environment within the body (such as pH, temperature, and the presence of other molecules), as well as external factors like storage conditions . For instance, extreme temperatures or improper storage could potentially degrade the compound and reduce its efficacy .

Actividad Biológica

(R)-(-)-Alpha-methylhistamine dihydrobromide is a highly selective agonist for the histamine H3 receptor, which plays a significant role in various physiological processes, particularly in the central nervous system (CNS). This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Overview of Histamine Receptors

Histamine receptors are classified into four subtypes: H1, H2, H3, and H4. Each receptor subtype has distinct roles in mediating physiological responses:

- H1 : Involved in allergic responses and regulation of vascular permeability.

- H2 : Primarily mediates gastric acid secretion.

- H3 : Functions as an autoreceptor in the CNS, modulating neurotransmitter release.

- H4 : Plays a role in immune responses and inflammation.

This compound acts predominantly as an H3 receptor agonist. Its binding to the H3 receptor inhibits histamine synthesis and release in the CNS, which can affect various neurological functions. The compound has been shown to cross the blood-brain barrier effectively, enhancing its potential as a therapeutic agent for neurological disorders.

Key Findings from Research Studies

- In Vivo Effects on Histamine Turnover : A study demonstrated that (R)-(-)-alpha-methylhistamine significantly decreased the steady-state levels of tele-methylhistamine (t-MH) in mouse brains when administered after pargyline treatment, indicating its role in modulating histamine turnover in vivo .

- Immunomodulatory Effects : Research indicated that (R)-(-)-alpha-methylhistamine treatment led to inhibition of antibody generation against sheep red blood cells (SRBC) over an extended period. This suggests that H3 receptor activation may suppress immune responses, which could have implications for autoimmune conditions .

- Neurotransmitter Regulation : The compound has been implicated in enhancing cognitive functions through its interaction with H3 receptors. Studies suggest that antagonism of H3 receptors can improve memory performance, highlighting the potential for (R)-(-)-alpha-methylhistamine as a cognitive enhancer .

Comparative Biological Activity

The following table summarizes the comparative biological activity of this compound against other histamine receptor agonists:

| Compound | Receptor Type | EC50 (nM) | Selectivity Ratio (H3/H4) | Main Effects |

|---|---|---|---|---|

| (R)-(-)-Alpha-Methylhistamine | H3 | 50.3 | >200 | Inhibits histamine release; cognitive effects |

| Amthamine | H2 | 10-100 | N/A | Stimulates gastric acid secretion |

| Clobenpropit | H4 | 50-200 | N/A | Modulates immune response |

Case Study 1: Cognitive Enhancement

In a clinical trial involving healthy volunteers, administration of an H3 antagonist improved working memory performance significantly compared to control groups. This suggests that compounds like (R)-(-)-alpha-methylhistamine may have potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Case Study 2: Autoimmune Response Modulation

In animal models, treatment with (R)-(-)-alpha-methylhistamine resulted in reduced levels of specific antibodies over time. This effect highlights its potential utility in managing autoimmune disorders where modulation of immune response is critical .

Aplicaciones Científicas De Investigación

Pharmacological Research

Mechanism of Action:

(R)-(-)-alpha-Methylhistamine dihydrobromide exhibits high affinity for H3 receptors with a dissociation constant (K_D) of 50.3 nM, demonstrating over 200-fold selectivity against H4 receptors . Its agonistic action on H3 receptors inhibits histamine synthesis and release in the central nervous system (CNS), making it a valuable tool for studying histaminergic signaling pathways.

Case Studies:

- Histamine Feedback Control: A study investigated the effects of (R)-(-)-alpha-Methylhistamine on the synthesis and release of histamine at nerve endings in mice and rats. The results showed that this compound significantly decreased the accumulation of tele-methylhistamine in the brain, highlighting its role in modulating neurotransmitter levels .

- Neuronal Signaling: Research demonstrated that activation of H3 receptors by (R)-(-)-alpha-Methylhistamine differentially modulates mitogen-activated protein kinase (MAPK) and Akt signaling pathways in specific neuronal populations, which could have implications for neurodegenerative diseases .

Immunology

Role in Immune Response:

(R)-(-)-alpha-Methylhistamine has been shown to influence eosinophil behavior through H4 receptor stimulation. Eosinophils are critical in allergic responses and asthma, making this compound relevant for research into therapies for these conditions.

Case Studies:

- Eosinophil Activation: In vitro studies indicated that (R)-(-)-alpha-Methylhistamine can stimulate eosinophil shape change at an effective concentration (EC50) of 66 nM, suggesting its potential role in modulating immune responses .

Neurology

Potential Therapeutic Uses:

Given its action on H3 receptors, (R)-(-)-alpha-Methylhistamine is being explored for its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia, where histaminergic dysfunction is implicated.

Case Studies:

- Cognitive Enhancement: Research indicates that H3 receptor antagonists could improve cognitive functions. While (R)-(-)-alpha-Methylhistamine is an agonist, its study provides insights into how modulation of this receptor can influence cognitive processes .

Cancer Research

Histamine's Role in Tumor Biology:

Histamine has been implicated in various aspects of tumor biology, including angiogenesis and immune evasion. The use of (R)-(-)-alpha-Methylhistamine allows researchers to dissect the complex interactions between histaminergic signaling and cancer progression.

Case Studies:

- Apoptosis Modulation: Studies have shown that histamine can influence apoptosis in cancer cells through its receptors. Investigating (R)-(-)-alpha-Methylhistamine's effects on these processes may reveal new therapeutic strategies for cancer treatment .

Data Summary Table

Propiedades

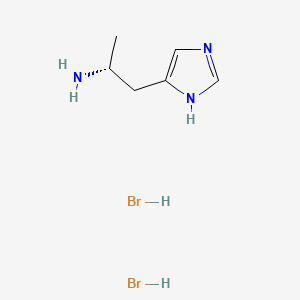

IUPAC Name |

(2R)-1-(1H-imidazol-5-yl)propan-2-amine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2BrH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHNAAABSGVRDT-ZJIMSODOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CN1)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CN=CN1)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336758 | |

| Record name | (R)-(-)-alpha-Methylhistamine dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868698-49-1 | |

| Record name | (R)-(-)-alpha-Methylhistamine dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.